molecular formula C48H82O18 B1671522 Ginsenoside Rd CAS No. 52705-93-8

Ginsenoside Rd

Número de catálogo: B1671522
Número CAS: 52705-93-8
Peso molecular: 947.2 g/mol
Clave InChI: RLDVZILFNVRJTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ginsenosido Rd es un compuesto bioactivo que pertenece al tipo de ginsenosidos protopanaxadiol, que son los principales constituyentes del Panax ginseng. Este compuesto ha ganado una atención significativa debido a sus diversas y poderosas actividades farmacológicas, que incluyen efectos anticancerígenos, antidiabéticos, antiinflamatorios, neuroprotectores y cardioprotectores .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El ginsenosido Rd se puede sintetizar a través de métodos de transformación enzimática. La hidrólisis específica de los glicogrupos de la cadena lateral de los ginsenosidos por glucosidasas de cultivos microbianos y la extracción vegetal es un enfoque común. Se utilizan enzimas como la β-glucosidasa, la β-xilósidasa, la α-l-arabinofuranosidasa y la α-l-ramnósidasa para este propósito .

Métodos de Producción Industrial: La producción industrial de ginsenosido Rd implica procesos de biotransformación utilizando microorganismos y sus sistemas enzimáticos. En condiciones aeróbicas, la biotransformación de hongos proporciona un método eficiente y económico que se puede escalar fácilmente. Las enzimas recombinantes de Escherichia coli, especialmente las enzimas hipertermofílicas recombinantes, han mostrado una conversión eficiente en las industrias biomédicas o farmacéuticas .

Análisis De Reacciones Químicas

Table 1: Enzymatic Conversion to Ginsenoside Rd

Enzyme SourceSubstrateReactionOptimal ConditionsYield
β-glucosidase (Thermotoga thermarum)Rb1Rb1 → Rd via C-20 β-(1→6) cleavagepH 4.8, 90°C95%
α-L-arabinofuranosidase (Bacillus subtilis)RcRc → Rd via C-20 arabinose removalpH 5.0, 40°C90%
PectinaseRb1Rb1 → Rd via glycosidase activitypH 6.0, 52.5°C83.14%
  • The β-glucosidase from Thermotoga thermarum selectively cleaves the outer glucose at C-20 of Rb1, preserving the inner glucose and olefin chain .

  • Microbial systems like Paecilomyces bainier and Aspergillus niger achieve >85% conversion of Rb1 to Rd under mild conditions (pH 5.0–7.0, 30–37°C) .

Table 2: Hypothetical Thermal Products of this compound

Reaction TypeProductStructural Change
DehydrationRk3/Rh4Double bond shift to C-20/22
HydrolysisPPDComplete deglycosylation

Microbial Biotransformation

Fungal and bacterial systems catalyze hydroxylation, cyclization, and hydrogenation of Rd’s olefin chain:

  • Hydroxylation : Irpex lacteus introduces hydroxyl groups at C-22 and C-23, generating epimers (e.g., compounds 1 and 2 ) .

  • Cyclization : Double bond transfer from C-24(25) to C-25(26) forms cyclopropane structures, as seen in rare ginsenosides .

Key Observations:

  • Biotransformation products accumulate gradually, with Rd’s hydroxylation at C-23 showing no stereoselectivity .

  • These pathways are distinct from conventional deglycosylation, enabling access to novel ginsenosides under mild conditions .

Downstream Metabolites

This compound serves as an intermediate for pharmacologically active derivatives:

  • Conversion to Compound K (CK) : Gut microbiota (e.g., Lactobacillus brevis) hydrolyzes Rd’s C-3 glucose via β-glucosidase, yielding CK .

  • Formation of Rg3 : Enzymatic cleavage of Rd’s C-20 glucose produces 20(S)-Rg3, a potential antitumor agent .

Stability and Reactivity

  • pH Sensitivity : Rd’s glycosidic bonds are stable under neutral conditions but hydrolyze in strongly acidic/basic environments.

  • Oxidation : The olefin chain (C-24(25)) is susceptible to epoxidation or hydroxyl radical attacks, altering bioactivity .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Ginsenoside Rd has been extensively studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

  • Alzheimer's Disease : Research indicates that this compound enhances learning and memory in APP transgenic mice by regulating the NF-κB pathway, which reduces pro-inflammatory factors and improves cholinergic function by increasing acetylcholine levels . Furthermore, it inhibits tau protein phosphorylation, a hallmark of Alzheimer's pathology, by modulating the activity of protein phosphatase 2A and other related kinases .
  • Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to mitigate oxidative stress and apoptosis in neuronal cells. It enhances mitochondrial function and reduces cell death induced by neurotoxic agents like MPP+ by increasing antioxidant enzyme activity .

Table 1: Neuroprotective Mechanisms of this compound

DiseaseMechanism of ActionReference
Alzheimer's DiseaseReduces tau phosphorylation; enhances acetylcholine levels
Parkinson's DiseaseIncreases antioxidant enzyme activity; protects against MPP+ toxicity

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

  • Periodontitis : A study demonstrated that this compound effectively inhibits the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. It also reduces inflammatory responses in periodontal tissues .
  • Autoimmune Diseases : In models of Guillain-Barré syndrome, this compound has been shown to attenuate experimental autoimmune neuritis by modulating macrophage activity and reducing inflammatory cytokine production .

Table 2: Anti-Inflammatory Applications of this compound

ConditionMechanism of ActionReference
PeriodontitisInhibits P. gingivalis; reduces inflammatory response
Autoimmune DiseasesModulates macrophage activity; decreases cytokine production

Cardiovascular Health

Emerging research suggests that this compound may have protective effects on cardiovascular health.

  • Ischemic Stroke : this compound has been shown to ameliorate ischemic stroke outcomes by reducing neuronal apoptosis and inflammation through calcium channel modulation . Its ability to enhance blood flow and reduce oxidative stress further supports its potential as a therapeutic agent for stroke patients.

Diabetes Management

This compound also shows promise in managing metabolic disorders such as diabetes.

  • Type II Diabetes : Studies indicate that this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. Its effects on glucose metabolism are linked to the modulation of AMPK signaling pathways .

Table 3: Applications in Diabetes Management

ConditionMechanism of ActionReference
Type II DiabetesImproves insulin sensitivity; regulates glucose metabolism

Propiedades

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVZILFNVRJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52705-93-8
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 209 °C
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.